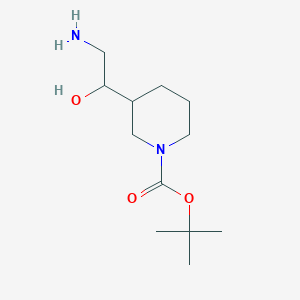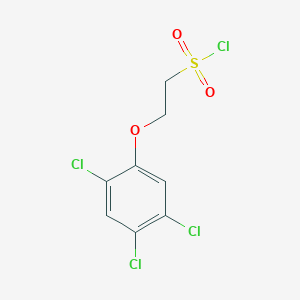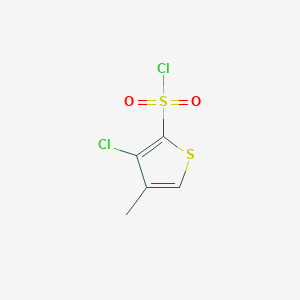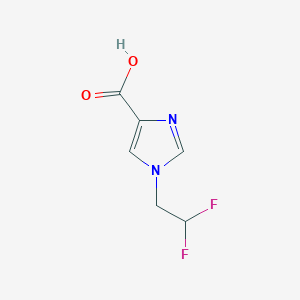![molecular formula C10H19NO5 B13520711 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
科学的研究の応用
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical reactions without interference from the amino group, allowing for selective and controlled synthesis of complex molecules . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: This compound also features a Boc-protected amino group and is used in similar applications.
N-(tert-butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: A Boc-protected cyclopropane derivative used in peptide synthesis.
Uniqueness
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .
特性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid |
InChI |
InChI=1S/C10H19NO5/c1-7(5-15-6-8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
InChIキー |
UBEPRMVMTFACCQ-UHFFFAOYSA-N |
正規SMILES |
CC(COCC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
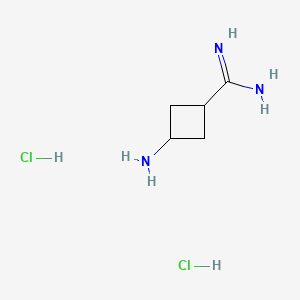
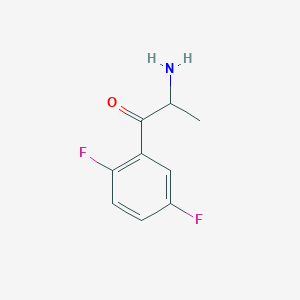
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
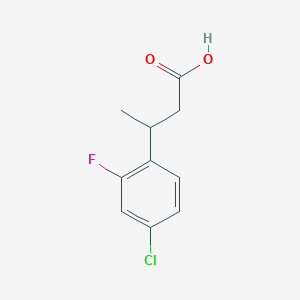
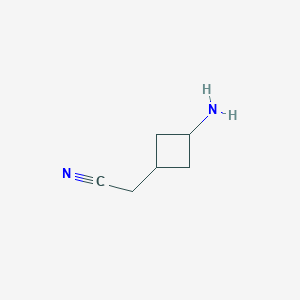
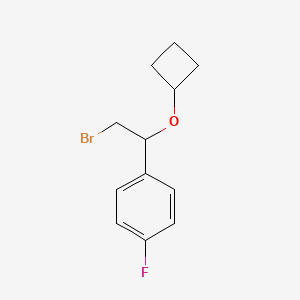

![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
